2'-硝基联苯-4-甲醛

描述

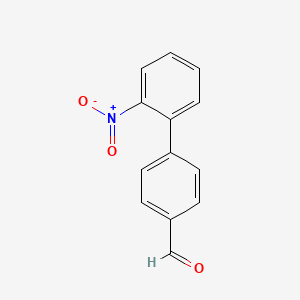

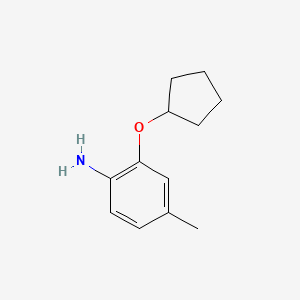

2’-Nitrobiphenyl-4-carbaldehyde is a chemical compound with the molecular formula C13H9NO3 . It is not intended for human or veterinary use and is used for research purposes only.

Molecular Structure Analysis

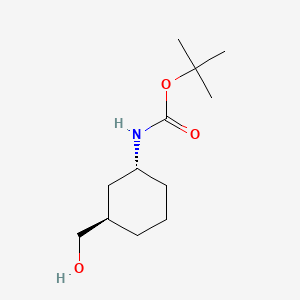

The molecular structure of 2’-Nitrobiphenyl-4-carbaldehyde consists of a biphenyl core with a nitro group (-NO2) attached to one of the phenyl rings and a carbaldehyde group (-CHO) attached to the other phenyl ring . The molecular weight of the compound is 227.215 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of 2’-Nitrobiphenyl-4-carbaldehyde include a density of 1.3±0.1 g/cm3, a boiling point of 404.9±28.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . The compound also has an enthalpy of vaporization of 65.6±3.0 kJ/mol and a flash point of 200.6±16.8 °C .科学研究应用

Optical Chemosensors

2’-Nitrobiphenyl-4-carbaldehyde: has been studied for its potential use in optical chemosensors . These sensors can detect and quantify ions and molecules with environmental and medicinal relevance. The compound’s optical properties and reactive versatility allow it to form complex compounds suitable for molecular recognition systems .

Synthesis of Heterocyclic Compounds

The aldehyde group in 2’-Nitrobiphenyl-4-carbaldehyde serves as a precursor in the synthesis of various heterocyclic compounds . These compounds have applications in medicinal chemistry, materials science, and supramolecular chemistry due to their diverse reactivity and ability to form complex structures .

Aromatic Nucleophilic Substitution Reactions

This compound is also involved in aromatic nucleophilic substitution (SNAr) reactions . It can act as a precursor for building pyrimidine-based compounds, which are significant in pharmaceuticals. The presence of the nitro group and the aldehyde function allows for selective reactions leading to a variety of heterocyclic systems .

Vilsmeier-Haack Reaction

In synthetic organic chemistry, 2’-Nitrobiphenyl-4-carbaldehyde can be synthesized through the Vilsmeier-Haack reaction . This reaction is crucial for introducing formyl groups into electron-rich aromatic compounds, expanding the utility of this compound in creating halopyrimidines and other derivatives .

Precursor for N-Heterocyclic Systems

The structural factors of 2’-Nitrobiphenyl-4-carbaldehyde make it a suitable precursor for N-heterocyclic systems . These systems are foundational in the development of drugs and other bioactive molecules. The compound’s reactivity facilitates the construction of complex molecular architectures .

Material Science Applications

Due to its structural and chemical properties, 2’-Nitrobiphenyl-4-carbaldehyde can be used in material science . It can contribute to the development of new materials with specific optical or electronic properties, which are essential in creating advanced technologies .

作用机制

Target of Action

Many nitro-aromatic compounds show mutagenic and carcinogenic properties, posing a potential human health risk .

Mode of Action

Nitro-aromatic compounds generally undergo nucleophilic aromatic substitution reactions . In these reactions, a nucleophile attacks the carbon bearing the nitro substituent to form an intermediate carbanion .

Biochemical Pathways

Nitro-aromatic compounds are known to influence several structural and electronic factors, making the development of structure–activity relationships a paramount challenge .

Pharmacokinetics

The compound has a molecular weight of 22721 g/mol, which may influence its bioavailability and distribution in the body.

Result of Action

Nitro-aromatic compounds are known to show mutagenic and carcinogenic properties .

Action Environment

The action of 2’-Nitrobiphenyl-4-carbaldehyde can be influenced by various environmental factors. For instance, the presence of certain solvents can promote the reaction of nitro-aromatic compounds . .

属性

IUPAC Name |

4-(2-nitrophenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO3/c15-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)14(16)17/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLFSVIJMYIQZSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60618660 | |

| Record name | 2'-Nitro[1,1'-biphenyl]-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Nitrobiphenyl-4-carbaldehyde | |

CAS RN |

169188-17-4 | |

| Record name | 2'-Nitro[1,1'-biphenyl]-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-[(4-Fluorophenyl)methyl]-1H-benzimidazol-2-yl]-N-methyl-4-piperidinamine dihydrochloride](/img/structure/B1323322.png)

![tert-Butyl [2-phthalimido-1-(methylsulfanylmethyl)ethyl]carbamate](/img/structure/B1323324.png)

![[4-[(tert-Butoxycarbonyl)amino]-1H-indol-1-yl]acetic acid](/img/structure/B1323335.png)